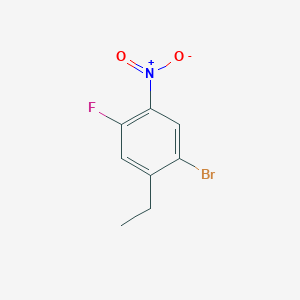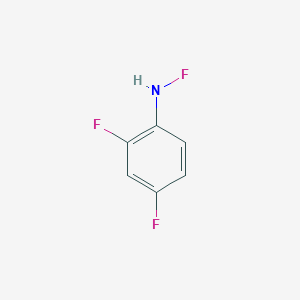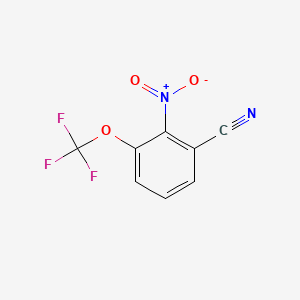
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethyl, fluoro, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-4-fluoro-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the hazardous nature of some reagents and intermediates involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic substitution: Products include 2-ethyl-4-fluoro-5-nitroaniline or 2-ethyl-4-fluoro-5-nitrothiophenol.
Reduction: The major product is 1-bromo-2-ethyl-4-fluoro-5-aminobenzene.
Oxidation: The major product is 1-bromo-2-carboxy-4-fluoro-5-nitrobenzene.
Applications De Recherche Scientifique
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene depends on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. The nitro group is an electron-withdrawing group, which further activates the benzene ring towards electrophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (ethyl) groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C8H7BrFNO2 |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
1-bromo-2-ethyl-4-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-5-3-7(10)8(11(12)13)4-6(5)9/h3-4H,2H2,1H3 |
Clé InChI |
ARMUJPPSUPPQMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1Br)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)




